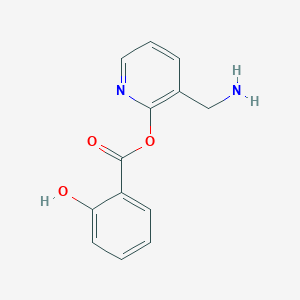

3-(Aminomethyl)-pyridyl salicylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

[3-(aminomethyl)pyridin-2-yl] 2-hydroxybenzoate |

InChI |

InChI=1S/C13H12N2O3/c14-8-9-4-3-7-15-12(9)18-13(17)10-5-1-2-6-11(10)16/h1-7,16H,8,14H2 |

InChI Key |

OFUJMHXRHUPMHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C(C=CC=N2)CN)O |

Synonyms |

1-(3-pyridinyl)-methanamine 2-hydroxybenzoate 3-(aminomethyl)-pyridyl salicylate 3-(aminomethyl)pyridyl salicylate 3-pyridylmethylamine salicylate |

Origin of Product |

United States |

Conceptual Framework of Pyridine Salicylate Conjugates and Salts

Pyridine-salicylate conjugates and salts are a class of chemical compounds formed from the interaction of a pyridine-containing molecule and salicylic (B10762653) acid or its derivatives. These interactions can range from simple salt formation to more complex covalent linkages, resulting in a diverse array of structures with varied chemical and physical properties.

In the case of 3-(Aminomethyl)-pyridyl salicylate (B1505791), the formation is that of a salt. This occurs through an acid-base reaction where the acidic carboxylic acid group (-COOH) of salicylic acid donates a proton to the basic aminomethyl group (-CH2NH2) of 3-(aminomethyl)pyridine (B1677787). This proton transfer results in the formation of a salicylate anion and a 3-(aminomethyl)pyridinium cation, which are then held together by electrostatic attraction.

Significance of the Ion Pair/proton Transfer Salt Formation in Chemical Systems

Strategies for the Synthesis of the 3-(Aminomethyl)pyridine (Picolamine) Moiety

The synthesis of 3-(aminomethyl)pyridine is a critical precursor to forming the final salicylate salt. Various strategies have been developed to achieve this, with a focus on regioselectivity and efficiency.

C3-Selective Umpolung Approaches Utilizing 1-Amidopyridin-1-ium Salts

A significant advancement in the synthesis of 3-(aminomethyl)pyridine involves a C3-selective umpolung (polarity reversal) strategy. This approach utilizes 1-amidopyridin-1-ium salts to achieve a formal C–H activation at the C3 position of the pyridine (B92270) ring. rsc.org This method is inspired by natural product synthesis and offers a rapid route to the desired compound. The core of this strategy is the traceless umpolung of the 1-amidopyridin-1-ium salt, which then undergoes a Mannich-type carbon-carbon bond formation. rsc.org

The reaction proceeds through an in situ generated 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate. rsc.org The choice of the amido group on the pyridinium (B92312) salt can influence the reaction's yield and duration. Research has shown that while a 1-toluenesulfonamido substituent is effective, other 1-amido groups can lead to improved yields, albeit with longer reaction times.

One-Pot Reaction Schemes for Pyridine Functionalization

Efficiency in chemical synthesis is often enhanced through one-pot reactions, and the synthesis of 3-(aminomethyl)pyridine is no exception. A one-pot procedure has been developed that combines the C3-selective functionalization and subsequent transformations in a single reaction vessel. rsc.org This method involves the reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by the reductive cleavage of the nitrogen-nitrogen bond. rsc.org

| Starting 1-Amidopyridin-1-ium Salt | Aminal | Product | Yield (%) |

| 1-(N-ethyltoluenesulfonamido)pyridin-1-ium iodide | Phenyl(morpholino)methane | 3-(Morpholino(phenyl)methyl)pyridine | 63 |

Table 1: Example of One-Pot Synthesis of a 3-Substituted Pyridine Derivative.

Reductive Cleavage Pathways in 3-(Aminomethyl)pyridine Synthesis

The final step in the synthesis of 3-(aminomethyl)pyridine from the functionalized intermediates is the reductive cleavage of the newly formed N-N or C-N bonds. In the context of the umpolung strategy, the reductive cleavage of the N-N bond in the C3-functionalized product is typically carried out in the same pot. rsc.org Zinc powder in acetic acid is a common and effective reagent for this transformation. rsc.org This step is crucial for "unveiling" the aminomethyl group at the C3 position.

The choice of reducing agent is critical for the selective cleavage of the N-N bond without affecting other functional groups in the molecule. Studies on various hydrazine (B178648) derivatives have explored different reducing agents, including aluminum amalgam, sodium in liquid ammonia, and Raney nickel, each with varying degrees of success depending on the specific substrate. rsc.org

Formation Mechanisms of this compound as a Proton Transfer Salt/Ion Pair

The formation of this compound involves an acid-base reaction between 3-(aminomethyl)pyridine (a Brønsted-Lowry base) and salicylic acid (a Brønsted-Lowry acid). This results in the formation of a proton transfer salt, also known as an ion pair.

Direct Acid-Base Reaction Approaches

The most straightforward method for the synthesis of this compound is the direct reaction between 3-(aminomethyl)pyridine and salicylic acid. In this reaction, the acidic proton from the carboxylic acid group of salicylic acid is transferred to the more basic nitrogen atom of the aminomethyl group of 3-(aminomethyl)pyridine. rsc.org This proton transfer results in the formation of the pyridinium cation and the salicylate anion, which are held together by electrostatic attraction.

The reaction is typically carried out in a suitable solvent, and the resulting salt can often be isolated by crystallization. The formation of the salt is confirmed by the appearance of characteristic N⁺–H⋯O⁻ hydrogen bonds in the crystal structure. rsc.org

Analogous Proton Transfer Salt Synthesis from Aminomethylpyridines and Carboxylic Acids

The principle of forming proton transfer salts is well-established and has been demonstrated with various aminomethylpyridines and carboxylic acids. For example, the reaction of 2-, 3-, and 4-aminomethylpyridine with 3,5-dinitrobenzoic acid results in the formation of three-dimensional networks of ammonium (B1175870) carboxylate salts. rsc.org In these structures, the proton from the carboxylic acid transfers to the amine, creating charge-separated N⁺–H⋯O⁻ hydrogen bonds that are fundamental to the crystal packing. rsc.org

Similarly, studies on the interaction of various pyridines with carboxylic acids have shown that the difference in the pKa values of the acid and the conjugate acid of the pyridine can predict whether a co-crystal or a molecular salt (proton transfer) will be formed. A significant pKa difference generally favors proton transfer. nih.gov

| Amine | Carboxylic Acid | Resulting Salt/Co-crystal |

| 2-Aminomethylpyridine | 3,5-Dinitrobenzoic acid | ((2-pyridylmethyl)ammonium) (3,5-dinitrobenzoate) |

| 3-Aminomethylpyridine | 3,5-Dinitrobenzoic acid | ((3-pyridylmethyl)ammonium) (3,5-dinitrobenzoate) |

| 4-Aminomethylpyridine | 3,5-Dinitrobenzoic acid | ((4-pyridylmethyl)ammonium) (3,5-dinitrobenzoate) |

| 2-Aminopyridine | Diphenylphosphinic acid | 2-Amino-pyridinium diphenylphosphinate |

Table 2: Examples of Analogous Proton Transfer Salts.

Advanced Synthetic Strategies Applicable to Related Pyridine and Salicylate Structures

The synthesis of complex molecules such as this compound relies on the development of sophisticated and highly selective chemical transformations. For the construction of the substituted pyridine and salicylate moieties, several advanced synthetic strategies have emerged as powerful tools. These methodologies offer precise control over regioselectivity and functional group tolerance, which are critical for the efficient assembly of such target compounds. This section will delve into three key strategies: nucleophilic dearomatization for pyridine ring functionalization, directed metalation for the synthesis of substituted aromatics, and catalytic C-H activation for modifying pyridines.

Nucleophilic Dearomatization Reactions in Pyridine Ring Functionalization

Nucleophilic dearomatization reactions have become fundamental transformations in organic synthesis, enabling the conversion of flat, aromatic feedstocks into three-dimensional, saturated or partially saturated heterocyclic structures. nih.govacs.org Applying these reactions to pyridines provides access to dihydropyridines and piperidines, which are prevalent structural motifs in pharmaceuticals and natural products. nih.govmdpi.com The inherent stability of the pyridine ring makes direct nucleophilic attack challenging, often requiring activation of the pyridine nucleus to render it sufficiently electrophilic. mdpi.comresearchgate.net

A common activation strategy involves the functionalization of the pyridine nitrogen to form a pyridinium salt, which can be transiently generated in situ. mdpi.comresearchgate.net N-acylpyridinium salts, for instance, are reactive intermediates that can undergo nucleophilic attack at the C-2 or C-4 positions. mdpi.com

Transition metal catalysis has significantly advanced the field of nucleophilic dearomatization, allowing for milder reaction conditions. nih.govacs.org Copper-catalyzed protocols have gained considerable attention due to the low cost and low toxicity of copper. nih.govacs.org For example, chiral copper hydride (CuH) complexes have been shown to catalyze the enantioselective C-C bond-forming dearomatization of unactivated pyridines. rsc.orgnih.gov In these reactions, the nucleophile is generated in situ from abundant precursors like olefins, and the reaction proceeds without prior activation of the pyridine ring. nih.gov A plausible mechanism for a copper-catalyzed 1,4-dearomatization involves the formation of an organocopper nucleophile which then attacks the pyridine ring. nih.govacs.org

The scope of nucleophiles used in these reactions is broad and includes organometallic reagents, enolates, and heteroaromatics. mdpi.comresearchgate.net The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of the nucleophilic addition, leading to either 1,2- or 1,4-dihydropyridine (B1200194) products. nih.govacs.org These dihydropyridine (B1217469) intermediates are versatile synthetic precursors that can be further elaborated to access a wide array of substituted pyridine derivatives. acs.org

| Catalytic System | Nucleophile Precursor | Product Type | Key Features |

| Chiral Copper Hydride (CuH) | Styrenes, Olefins | Enantioenriched 1,4-Dihydropyridines, Piperidines | No pre-activation of pyridine needed; enantioselective. rsc.orgnih.gov |

| Copper(I)/Chiral Ligand | Dimethoxymethyl silane (B1218182) & Aryl alkenes | N-silyl dihydropyridines | Asymmetric 1,4-dearomatization. nih.gov |

| Silver(I) | Internal Ynones | Quinolizinone Derivatives | Intramolecular nucleophilic addition. acs.org |

| Vinyl Sulfoxonium Ylides | Activated Pyridines | 4-Dienyl 1,4-Dihydropyridines | Follows a sequence of ylide addition, nih.govbeilstein-journals.org-sigmatropic rearrangement, and elimination. acs.org |

Directed Metalation Group (DMG) Mediated Synthesis of Substituted Aromatics

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the use of a directed metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent. wikipedia.orgbaranlab.org This coordination directs the deprotonation of the aromatic ring exclusively at the position ortho to the DMG, forming an aryllithium intermediate that can then be quenched with various electrophiles. wikipedia.orgnih.gov This approach offers high regioselectivity, which is often difficult to achieve with classical electrophilic aromatic substitution reactions that typically yield a mixture of ortho and para isomers. wikipedia.org

A wide variety of functional groups can act as DMGs, with varying degrees of directing power. nih.gov Some of the most powerful DMGs include tertiary amides and O-carbamates. baranlab.orgnih.gov The aryl O-carbamate group, particularly the N,N-diethyl-O-carbamate (-OCONEt₂), is an exceptionally strong DMG. nih.govacs.org

The DoM strategy is highly relevant for the synthesis of substituted salicylic acids. For instance, a methoxymethyl (MOM) protected phenol (B47542) can be subjected to directed ortho-lithiation followed by carboxylation with carbon dioxide to introduce a carboxylic acid group at the ortho position. researchgate.net Subsequent deprotection of the MOM group yields the 3-substituted salicylic acid. researchgate.net This method provides an efficient route to polysubstituted aromatic compounds that are precursors to the salicylate portion of molecules like this compound. researchgate.netgoogle.com

The versatility of the DoM strategy is further enhanced by the possibility of transforming the DMG itself into other functional groups through cross-coupling reactions. nih.gov

| Directed Metalation Group (DMG) | Relative Strength | Key Features | Example Application |

| -CON(Et)₂ | Strong | Excellent directing ability; can be transformed into other groups. nih.gov | Synthesis of polysubstituted aromatics. |

| -OCONEt₂ | Very Strong | One of the most powerful DMGs; resistant to hydrolysis but can be cleaved. nih.govacs.org | Regioselective assembly of ortho-substituted phenols. acs.org |

| -OMe | Moderate | Common and readily available. wikipedia.org | Directed lithiation of anisole. wikipedia.org |

| -OMOM | Moderate | Used for the synthesis of substituted salicylic acids. researchgate.net | ortho-lithiation of protected phenols. researchgate.net |

| -SO₂R | Moderate | Can be used for asymmetric synthesis. wikipedia.org | Enantiopure benzyl (B1604629) amine synthesis. wikipedia.org |

| -NHCOtBu | Strong | Effective directing group. | Functionalization of anilines. |

Catalytic Methods for C-H Activation and Functionalization in Pyridines

Direct C-H activation and functionalization have emerged as a highly atom- and step-economical approach for the synthesis and modification of organic molecules, including pyridines. thieme-connect.comnih.gov This strategy avoids the need for pre-functionalized starting materials, such as halogenated or organometallic pyridines, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. rsc.orgbeilstein-journals.org However, the C-H functionalization of pyridines presents unique challenges due to the electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom, which can deactivate the metal catalyst. thieme-connect.comnih.gov

Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in overcoming these challenges. beilstein-journals.orgthieme-connect.com A variety of transformations, including arylation, alkylation, and alkenylation, have been developed. thieme-connect.com

Achieving regioselectivity is a major focus in this field. nih.gov While functionalization at the C2-position is common, methods for selective C3- and C4-functionalization are highly sought after and have been developed more recently. thieme-connect.comnih.gov Strategies to control regioselectivity include:

Transient Directing Groups: An activator, such as a methylating reagent, can be used to transiently form an N-methylpyridinium salt in situ. nih.govacs.org This intermediate can then undergo Pd/Cu-catalyzed diarylation at the 2- and 6-positions, followed by demethylation to yield the 2,6-diarylpyridine. nih.govacs.orgntu.edu.sg

Electronic Effects: The inherent electronic properties of the pyridine ring can be exploited. For pyridines bearing electron-withdrawing substituents, arylation can be directed to the 3- and 4-positions. nih.gov

Ligand and Additive Effects: The choice of ligand on the metal catalyst and the use of specific additives can significantly influence the outcome and selectivity of the reaction. nih.gov

Photoredox Catalysis: The use of photoredox catalysis in combination with transition metals has enabled C-H functionalization reactions to proceed under mild conditions. acs.org

| Catalyst System | Functionalization Type | Regioselectivity | Key Features |

| Pd(OAc)₂ / Ligand | Arylation | C3 and C4 | Effective for pyridines with electron-withdrawing groups. nih.gov |

| Pd-catalyzed / (MeO)₂SO₂ / Cu₂O | Diarylation | C2 and C6 | Utilizes a transient activator strategy. nih.govacs.org |

| Rh-Al bimetallic complex | ortho-C-H Monoalkylation | C2 | Good functional group tolerance. beilstein-journals.org |

| Ir-catalyzed | Borylation | Varies | Complements arylation methods. nih.gov |

| Ni-Al bimetallic / Chiral Ligand | Enantioselective C2-Alkylation | C2 | Applicable to a wide range of pyridines. beilstein-journals.org |

| Boryl Pincer Complexes of Ir | C-H Activation | ortho to boryl group | Boryl group directs C-H oxidative addition to Iridium. acs.orgchemrxiv.org |

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In the case of 3-(Aminomethyl)-pyridyl salicylate (B1505791), the spectrum would be a composite of the signals from the 3-(aminomethyl)pyridine (B1677787) and salicylate moieties, with potential shifts due to the formation of the salt.

The ¹H NMR spectrum of 3-(aminomethyl)pyridine in DMSO shows distinct signals for the pyridine (B92270) ring protons and the aminomethyl group. chemicalbook.comchemicalbook.com The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). For instance, the proton at position 2 of the pyridine ring is expected at approximately δ 8.52 ppm, the proton at position 6 at around δ 8.59 ppm, the proton at position 4 at about δ 7.66 ppm, and the proton at position 5 at roughly δ 7.26 ppm. The methylene (B1212753) (-CH₂-) protons of the aminomethyl group are expected to appear as a singlet at approximately δ 3.89 ppm, with the amine (-NH₂) protons showing a broad signal around δ 2.06 ppm. chemicalbook.com

The ¹H NMR spectrum of salicylic (B10762653) acid in water shows signals for the aromatic protons of the benzene (B151609) ring and the acidic protons of the carboxyl and hydroxyl groups. hmdb.ca The aromatic protons typically appear as a multiplet in the range of δ 6.9-7.9 ppm. hmdb.ca Specifically, one would expect a multiplet for the proton at position 5 around δ 6.97 ppm. hmdb.ca

When these two molecules combine to form 3-(Aminomethyl)-pyridyl salicylate, the proton of the carboxylic acid on salicylic acid is transferred to the amino group of 3-(aminomethyl)pyridine. This would result in the disappearance of the carboxylic acid proton signal and a downfield shift of the aminomethyl proton signals due to the formation of an ammonium (B1175870) cation. The chemical shifts of the pyridine and salicylate ring protons would also be affected by the change in electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2 | ~8.5-8.6 | d |

| Pyridine H-6 | ~8.6-8.7 | d |

| Pyridine H-4 | ~7.7-7.9 | m |

| Pyridine H-5 | ~7.3-7.5 | m |

| Aminomethyl (-CH₂-) | ~4.0-4.2 | s |

| Salicylate H-3 | ~7.8-8.0 | dd |

| Salicylate H-4 | ~6.8-7.0 | t |

| Salicylate H-5 | ~7.3-7.5 | t |

| Salicylate H-6 | ~6.8-7.0 | d |

| Hydroxyl (-OH) | ~10-12 | br s |

| Ammonium (-NH₃⁺) | ~7.5-8.5 | br s |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would show a combination of signals from both the pyridine and salicylate components.

The ¹³C NMR spectrum of 3-(aminomethyl)pyridine would show six distinct signals for the six carbon atoms. The carbon atoms of the pyridine ring are expected in the range of δ 120-150 ppm, while the aminomethyl carbon would appear further upfield.

The ¹³C NMR spectrum of methyl salicylate, a closely related compound, shows eight distinct signals for its eight carbon atoms. docbrown.info The carbonyl carbon of the ester group is typically found at the most downfield position, around δ 170 ppm. The carbon attached to the hydroxyl group appears around δ 161 ppm, and the other aromatic carbons are observed between δ 117 and 135 ppm. The methyl carbon of the ester group is found at approximately δ 52 ppm. docbrown.info For salicylic acid, the carboxyl carbon would be in a similar downfield region.

In the combined salt, this compound, the chemical shifts of the carbon atoms, particularly those close to the salt bridge (the carboxylate and ammonium groups), would be altered compared to the individual molecules.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~148-150 |

| Pyridine C-3 | ~135-137 |

| Pyridine C-4 | ~135-137 |

| Pyridine C-5 | ~123-125 |

| Pyridine C-6 | ~147-149 |

| Aminomethyl (-CH₂-) | ~43-45 |

| Salicylate C-1 (C-COO⁻) | ~172-175 |

| Salicylate C-2 (C-OH) | ~160-162 |

| Salicylate C-3 | ~117-119 |

| Salicylate C-4 | ~135-137 |

| Salicylate C-5 | ~119-121 |

| Salicylate C-6 | ~130-132 |

Note: The predicted chemical shifts are estimates based on data for related compounds and may vary.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups of both the pyridine and salicylate moieties.

Key expected vibrational bands include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group of the salicylate moiety.

N-H Stretch: A broad and complex band in the 2800-3200 cm⁻¹ region, characteristic of the ammonium group (R-NH₃⁺) formed from the protonation of the aminomethyl group.

Aromatic C-H Stretch: Sharp bands typically appearing just above 3000 cm⁻¹. researchgate.net

C=O Stretch (Carboxylate): A strong absorption band in the region of 1550-1610 cm⁻¹ for the asymmetric stretch and a weaker band around 1400 cm⁻¹ for the symmetric stretch of the carboxylate anion (COO⁻). This is a significant shift from the carboxylic acid C=O stretch in salicylic acid, which appears around 1650-1700 cm⁻¹.

C=C and C=N Stretches (Aromatic Rings): Several bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the pyridine and benzene rings. researchgate.net

C-O Stretch: A band in the 1200-1300 cm⁻¹ region for the phenolic C-O bond.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200-3600 | Broad, Medium |

| N-H Stretch (ammonium) | 2800-3200 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Sharp, Weak-Medium |

| C=O Asymmetric Stretch (carboxylate) | 1550-1610 | Strong |

| Aromatic C=C and C=N Stretches | 1400-1600 | Medium-Strong |

| C=O Symmetric Stretch (carboxylate) | ~1400 | Medium |

| C-O Stretch (phenolic) | 1200-1300 | Medium-Strong |

Raman Spectroscopy (Applicability to Pyridine and Salicylate Moieties)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic rings. The pyridine ring has characteristic Raman bands, for example, the ring breathing mode which is often strong. dtic.mil Similarly, the salicylate moiety also exhibits distinct Raman signals. For instance, in salicylic acid, bands around 1694 cm⁻¹ are attributed to the C=O stretching vibration. researchgate.net

In the salt, the Raman spectrum would reflect the structural changes. The C=O stretching band of the carboxylic acid would be replaced by the symmetric stretching vibration of the carboxylate group, which is typically a strong band in the Raman spectrum. The vibrations of the pyridine ring would also be sensitive to the protonation of the aminomethyl group.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* and n → π* transitions of the aromatic systems.

The UV spectrum of salicylic acid typically shows two main absorption bands, one around 303 nm and another around 235 nm. iomcworld.com These are attributed to the electronic transitions within the benzene ring and the carboxyl and hydroxyl substituents. Methyl salicylate, a similar compound, exhibits a prominent absorption peak in the 230-240 nm range (π–π* transition of the aromatic ring) and a broader band in the 280-330 nm range (n–π* transition). mdpi.com

The pyridine moiety also absorbs in the UV region. The formation of the salt and the interaction between the two aromatic systems in this compound could lead to shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in the molar absorptivity compared to the individual components.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Transition | Predicted λ_max (nm) | Moiety |

| π → π | ~230-240 | Salicylate/Pyridine |

| n → π / π → π* | ~300-310 | Salicylate/Pyridine |

Note: The predicted absorption maxima are estimates and can be influenced by the solvent and pH.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves to confirm the molecular weight and provide insights into the compound's structural stability through analysis of its fragmentation patterns.

The compound is formed from salicylic acid (C₇H₆O₃) and 3-(aminomethyl)pyridine (C₆H₈N₂). As a salt, the pyridinium (B92312) nitrogen is protonated and the carboxylic acid of the salicylate is deprotonated, resulting in the molecular formula C₁₃H₁₄N₂O₃. The calculated molecular weight is approximately 246.26 g/mol , with a monoisotopic mass of 246.100442 Da. ncats.io

While detailed experimental fragmentation data for this specific compound is not widely available in published literature, a probable fragmentation pattern can be predicted based on its structure. Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecular ion [C₁₃H₁₄N₂O₃]⁺˙ or the protonated molecule [C₁₃H₁₅N₂O₃]⁺ would be observed. Subsequent fragmentation would likely involve the weakest bonds and the formation of stable neutral losses or fragment ions.

Predicted Fragmentation Pathways:

Loss of Salicylate Moiety: Cleavage of the ionic bond would separate the two constituent parts, leading to the detection of the 3-(aminomethyl)pyridinium cation (m/z 109.07) and the salicylate anion (m/z 137.03).

Decarboxylation: The salicylate portion could lose carbon dioxide (CO₂), a common fragmentation for carboxylic acids, resulting in a fragment corresponding to the phenoxide ion or a related radical.

Cleavage of the Aminomethyl Group: The bond between the methylene group and the pyridine ring could break, leading to fragments representative of the pyridine ring and the side chain.

Table 1: Key Mass Spectrometry Data for this compound

| Identifier | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ | ncats.io |

| Molecular Weight | 246.26 g/mol | ncats.io |

| Monoisotopic Mass | 246.100442 Da | ncats.io |

| Predicted Picolylamine Cation (C₆H₉N₂⁺) | m/z 109.07 | |

| Predicted Salicylate Anion (C₇H₅O₃⁻) | m/z 137.03 |

Solid-State Structural Characterization via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific, publicly archived crystal structure for this compound could not be identified in comprehensive databases, the principles of the technique and the expected structural features can be discussed based on the known behavior of its constituent ions and related compounds.

The determination of a crystal structure begins with growing a suitable single crystal of the compound. This crystal is then exposed to a focused X-ray beam, which diffracts in a unique pattern of spots. The geometric arrangement of these diffraction spots allows for the determination of the unit cell—the smallest repeating unit of the crystal lattice—and its parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ). The intensities of the spots are then used to calculate an electron density map, from which the positions of all atoms in the molecule can be resolved. Without an experimental study, the specific unit cell parameters and space group for this compound remain undetermined.

Hydrogen bonds are critical in defining the solid-state architecture of molecular salts. In the crystal lattice of this compound, a rich network of hydrogen bonds is expected. The 3-(aminomethyl)pyridinium cation acts as a hydrogen bond donor through its pyridinium N-H and amine N-H groups. The salicylate anion acts as an acceptor through its carboxylate oxygen atoms and can also be a donor via its phenolic O-H group.

Expected Hydrogen Bonding Interactions:

Intermolecular N⁺–H···O⁻: A strong charge-assisted hydrogen bond is anticipated between the protonated pyridinium nitrogen and one of the carboxylate oxygens of the salicylate anion. This is a primary interaction holding the salt together.

Intermolecular N–H···O: The amine group (-CH₂NH₂) provides additional donors that can form hydrogen bonds with the carboxylate or hydroxyl oxygens of neighboring salicylate anions, extending the structure into a 2D or 3D network.

Intramolecular O–H···O: A hallmark of the salicylate moiety is the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent carboxylate group. This interaction holds the salicylate in a planar conformation and is a dominant feature in the crystals of salicylic acid and its derivatives.

Table 2: Predicted Hydrogen Bonding in Crystalline this compound

| Donor (D) | Acceptor (A) | Type | Role in Crystal Packing |

|---|---|---|---|

| Pyridinium (N⁺–H) | Carboxylate (O⁻) | Intermolecular | Primary salt bridge, charge-assisted |

| Amine (N–H) | Carboxylate (O⁻) | Intermolecular | Network formation |

| Amine (N–H) | Hydroxyl (O–H) | Intermolecular | Network formation |

| Hydroxyl (O–H) | Carboxylate (O⁻) | Intramolecular | Planarization of salicylate |

Investigation of π-π Stacking Interactions in Crystal Packing

Aromatic rings, such as the pyridine ring in the cation and the benzene ring in the anion, possess electron-rich π-systems that can lead to stabilizing π-π stacking interactions in the solid state. In the crystal packing of this compound, these interactions are expected to occur between adjacent pyridine rings.

The geometry of these interactions can vary. Common arrangements include:

Parallel-displaced: The rings are parallel but offset from one another. This is often the most stable arrangement for pyridine dimers.

T-shaped (or edge-to-face): The edge of one ring points towards the face of another.

These stacking interactions would likely organize the cations into columns or layers, which are then interconnected by the hydrogen-bonding network. The typical distance between stacked aromatic rings is in the range of 3.3 to 3.8 Å. The presence of the electron-withdrawing protonated nitrogen atom in the pyridine ring influences its electrostatic potential and can favor antiparallel arrangements to minimize electrostatic repulsion.

The conformation of each ion in the crystalline state is determined by the interplay of intramolecular forces and the constraints of crystal packing.

Salicylate Anion: As previously mentioned, the strong intramolecular hydrogen bond between the phenolic -OH and the carboxylate group (-COO⁻) locks the salicylate anion into a largely planar conformation. There is limited rotational freedom, primarily concerning the C-C bond to the carboxylate group, but the hydrogen bond severely restricts this.

3-(Aminomethyl)pyridinium Cation: The pyridinium ring itself is planar. The main conformational flexibility comes from the aminomethyl side chain. There are two key rotatable single bonds: the C(ring)–C(methylene) bond and the C(methylene)–N(amine) bond. The specific torsion angles of these bonds in the solid state would be dictated by the need to optimize hydrogen bonding and stacking interactions with neighboring ions, minimizing steric hindrance.

Coordination Chemistry and Metal Complexation Principles

Ligand Properties of 3-(Aminomethyl)pyridine (B1677787) in Complex Formation

3-(Aminomethyl)pyridine is a versatile ligand, capable of coordinating to metal centers in several ways, primarily due to the presence of two nitrogen donor atoms: one on the pyridine (B92270) ring and one in the aminomethyl group. mdpi.com

The most common coordination mode for 3-(aminomethyl)pyridine is as a bidentate N,N-donor ligand, forming a stable five-membered chelate ring with a metal ion. This chelation involves the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group. This mode of coordination has been observed in various transition metal complexes. The formation of such a chelate ring enhances the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect. The geometry of the ligand, with its flexible aminomethyl group, allows it to adapt to the preferred coordination geometry of different metal ions.

In addition to chelation, 3-(aminomethyl)pyridine can also act as a bridging ligand, connecting two or more metal centers. wikipedia.org This can occur in several ways. For instance, the pyridyl nitrogen can coordinate to one metal ion while the aminomethyl nitrogen coordinates to another. This bridging capability can lead to the formation of polynuclear complexes and coordination polymers with extended structures. The flexibility of the aminomethyl linker allows for variation in the distance and orientation between the bridged metal centers. In some cases, the pyridine ring itself can participate in bridging through µ-N coordination or even through π-system interactions, although the latter is less common for simple pyridines. Research on related pyridine-based ligands has demonstrated their ability to form bridges in dinuclear and polynuclear metal complexes. nih.gov

The coordination of 3-(aminomethyl)pyridine significantly influences the resulting coordination polyhedra around the metal center. When acting as a bidentate chelating ligand, it typically occupies two adjacent coordination sites. This can lead to the formation of various geometries, including octahedral, square planar, and tetrahedral complexes, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.org For example, in an octahedral complex, the N-M-N bite angle of the chelating 3-(aminomethyl)pyridine ligand will be close to 90 degrees. The steric bulk of the ligand and any substituents can also play a role in determining the final geometry and may lead to distortions from idealized polyhedra. nih.govresearchgate.net The formation of coordination polymers tuned by ligand geometry has been observed in complexes containing pyridine. researchgate.net

Coordination Behavior of the Salicylate (B1505791) Anion

The salicylate anion, derived from salicylic (B10762653) acid, is a versatile coordinating agent due to the presence of both a carboxylate group and a hydroxyl group on the aromatic ring. ijesi.org

The salicylate anion can coordinate to metal ions in a variety of modes, making it a highly adaptable ligand in coordination chemistry. researchgate.netnih.govresearchgate.net These modes include:

Monodentate: Coordination through one of the carboxylate oxygen atoms.

Bidentate Chelation: Coordination through both the carboxylate oxygen and the hydroxyl oxygen, forming a stable six-membered chelate ring. This is a very common coordination mode.

Bidentate Bridging: The carboxylate group can bridge two metal centers, with each oxygen atom coordinating to a different metal ion.

Tridentate Chelation and Bridging: In some cases, particularly with larger metal ions, the salicylate can act as a tridentate ligand, involving both carboxylate oxygens and the hydroxyl oxygen.

Pentadentate Chelating µ3-Bridging: In polynuclear complexes, the salicylate anion has been observed to coordinate in a more complex pentadentate fashion, bridging three metal centers. ijesi.org

The specific coordination mode adopted by the salicylate ligand depends on factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other competing ligands. acs.org

The ability of the salicylate anion to act as a multidentate and bridging ligand makes it an excellent building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgacs.orgresearchgate.net In these extended structures, the salicylate ligands link metal ions or metal clusters into one-, two-, or three-dimensional networks.

The geometry of the resulting framework is influenced by the coordination mode of the salicylate and the coordination preferences of the metal ion. For instance, the use of salicylate as a linker has led to the synthesis of porous MOFs with interesting properties, such as high surface areas and potential applications in gas storage and catalysis. rsc.orgresearchgate.net The combination of the bridging capabilities of the carboxylate group and the potential for hydrogen bonding involving the hydroxyl group provides a rich structural chemistry for salicylate-based coordination polymers. rsc.orgacs.org

Spectroscopic Signatures of Metal-Ligand Interactions

The formation of a coordinate bond between a ligand and a metal ion alters the electronic environment and bond vibrations of the ligand. These changes can be detected using various spectroscopic techniques, providing clear signatures of metal-ligand interaction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which functional groups of a ligand are involved in coordination. When 3-(Aminomethyl)-pyridyl salicylate coordinates to a metal ion, shifts in the vibrational frequencies of its key functional groups are expected. For the salicylate portion, coordination typically involves the deprotonated carboxylic and phenolic hydroxyl groups. This interaction would lead to the disappearance of the broad O-H stretching band and a significant shift in the C=O stretching frequency of the carboxylic group. researchgate.net For the aminomethylpyridine part, coordination involving the pyridine nitrogen would cause shifts in the C=N and ring vibration bands. If the amino group nitrogen is also involved in chelation, the N-H stretching and bending vibrations would be altered.

Table 1: Expected IR Spectral Shifts upon Complexation of this compound

| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Change upon Complexation |

|---|---|---|

| Phenolic O-H | ~3200-2500 (broad) | Disappearance or significant shift |

| Carboxylic C=O | ~1700-1650 | Shift to lower frequency |

| Pyridine C=N | ~1600-1550 | Shift to higher frequency |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy detects changes in the electronic transitions of the ligand upon complexation. The spectrum of the free ligand typically shows absorptions due to π→π* and n→π* transitions within the aromatic rings and carbonyl group. Upon forming a complex with a metal ion, these bands may shift in wavelength (bathochromic or hypsochromic shift) and/or change in intensity. More significantly, the formation of metal complexes, especially with transition metals, often gives rise to new absorption bands in the visible region. These new bands are typically due to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion, which are characteristic signatures of complex formation. For instance, the complexation of salicylic acid with Fe(III) ions produces a distinct violet color, with a new absorption maximum (λmax) appearing around 530 nm. Similar new absorption features would be expected for complexes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of protons and carbons near the coordination sites are sensitive to the electronic changes caused by the metal-ligand bond formation. Upon complexation, a downfield shift is often observed for the protons adjacent to the donor atoms (e.g., protons on the pyridine ring and the aminomethyl group) due to the deshielding effect of the metal ion. This provides evidence of which specific atoms are involved in the coordination.

Stoichiometry and Stability Constant Determination in Complexation Reactions

Determining the stoichiometry (metal-to-ligand ratio) and the stability of the formed complexes is fundamental to understanding their behavior in solution. Spectrophotometric methods are commonly employed for this purpose, leveraging the changes in absorbance observed during complexation.

Methods for Stoichiometry Determination: Two prevalent methods are the mole-ratio method and the method of continuous variations (Job's plot).

Mole-Ratio Method: In this technique, the concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied. asdlib.orglibretexts.org The absorbance of the solution is measured at the λmax of the complex. A plot of absorbance versus the molar ratio of ligand to metal will show two intersecting straight lines. The molar ratio at the intersection point indicates the stoichiometry of the complex. asdlib.org For example, studies on the Fe(III)-salicylate system show that the stoichiometry can change from 1:1 to 1:2 and even 1:3 as the pH of the solution increases. thaiscience.info

Job's Method (Continuous Variations): This method involves preparing a series of solutions where the total molar concentration of the metal and ligand is held constant, but their mole fractions are varied. egyankosh.ac.in A plot of absorbance versus the mole fraction of the ligand will yield a curve with a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. egyankosh.ac.inodinity.com For a 1:1 complex, the maximum absorbance occurs at a mole fraction of 0.5. odinity.com For a 1:2 complex, the maximum is at ~0.67, and for a 1:3 complex, it is at 0.75. echemi.com This method has been successfully used to show that iron(III) and salicylic acid form a 1:1 complex at a pH of around 2.6-3.0. egyankosh.ac.in

Stability Constant Determination: The stability constant (K) is a measure of the strength of the interaction between the metal ion and the ligand. Larger values indicate the formation of a more stable complex. For a simple 1:1 complex formation (M + L ⇌ ML), the stability constant can be calculated from the concentrations of the species at equilibrium, which can be determined from spectrophotometric data obtained from mole-ratio or Job's plot experiments. Studies on related salicylate complexes have reported significant stability constants, highlighting the strong chelating ability of the salicylate group.

Table 2: Stability Constants of Related Metal-Salicylate Complexes

| Metal Ion | Ligand | Stoichiometry (M:L) | Log K | Reference |

|---|---|---|---|---|

| Fe(III) | Salicylic Acid | 1:1 | 7.31 | |

| Al(III) | Salicylic Acid | 1:1 | 5.93 |

These values for closely related systems suggest that this compound would also form highly stable complexes with trivalent metal ions like Fe(III) and Al(III). The additional coordination sites from the aminomethylpyridine moiety could potentially lead to even greater stability or different stoichiometric ratios depending on the reaction conditions.

Intermolecular Interactions and Supramolecular Chemistry

Role of Hydrogen Bonding in Supramolecular Assemblies

Hydrogen bonding is a predominant intermolecular interaction responsible for the formation of specific and directional connections in supramolecular structures. In pyridinium-salicylate systems, the protonated pyridine (B92270) nitrogen and the aminomethyl group of the cation, along with the carboxylate and hydroxyl groups of the salicylate (B1505791) anion, act as hydrogen bond donors and acceptors.

In analogous structures, such as 2-amino-4-methyl pyridinium (B92312) 4-amino salicylate, the protonated nitrogen atom of the pyridine ring and the amino group are key hydrogen bond donors. researchgate.net These interact with the oxygen atoms of the carboxylate group of the salicylate anion, forming robust hydrogen bonds. A common motif observed in such salts is the R22(8) ring, which is a centrosymmetric dimer formed by a pair of N-H···O hydrogen bonds between the pyridinium cation and the carboxylate anion. researchgate.net This strong interaction is a significant driving force in the assembly of the crystal lattice.

The interplay of these various hydrogen bonds leads to the formation of complex one-, two-, or three-dimensional supramolecular architectures. researchgate.net The specific arrangement of these bonds is influenced by the steric and electronic properties of the constituent ions.

Significance of π-π Interactions in Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, and π-π stacking interactions are a key tool in this endeavor. researchgate.net Aromatic rings, such as the pyridine ring of the cation and the benzene (B151609) ring of the salicylate anion in 3-(aminomethyl)-pyridyl salicylate, can interact through non-covalent stacking forces. These interactions, although weaker than hydrogen bonds, are crucial in stabilizing the crystal structure and influencing the packing of molecules. rsc.org

In pyridinium-salicylate systems, offset π-stacking is a common arrangement where the aromatic rings are not perfectly superimposed but are shifted relative to each other. researchgate.net This configuration minimizes electrostatic repulsion between the electron clouds of the rings while maximizing attractive dispersion forces. The extent and geometry of π-π stacking can be influenced by the presence of substituents on the aromatic rings.

The formation of π-π stacking interactions can significantly impact the physicochemical properties of the solid form, such as its density, stability, and solubility. nih.gov In some cases, π-π interactions can be a dominant structure-directing force, leading to the formation of specific polymorphic forms. researchgate.net The analysis of crystal structures of related compounds reveals that π-π stacking often occurs between adjacent pyridine rings or between pyridine and benzene rings, contributing to the formation of layered or columnar supramolecular assemblies. rsc.org

Electrostatic Interactions in the Stabilization of Ion Pairs

As a salt, this compound is composed of a pyridinium cation and a salicylate anion. The primary force holding this ion pair together is the strong electrostatic attraction between the positively charged pyridinium ion and the negatively charged carboxylate group of the salicylate. scielo.br This Coulombic interaction is a major contributor to the lattice energy of the crystalline solid.

The formation of an ion pair can significantly alter the properties of the parent molecules. For instance, the transfer of a proton from the carboxylic acid (salicylic acid) to the basic nitrogen of the pyridine derivative (3-(aminomethyl)pyridine) leads to the formation of charged species, which generally results in higher melting points and different solubility profiles compared to the neutral co-crystal. researchgate.net

Studies on the interaction between salicylic (B10762653) acid and amino acids, which bear resemblance to the aminomethylpyridine moiety, have shown that the strength of the electrostatic interaction is dependent on the charge of the amino acid. nih.gov In aqueous solutions, the interaction between salicylate and cationic amino acids is significantly more intensive than with zwitterionic or anionic amino acids. nih.gov This highlights the importance of the positive charge on the pyridinium nitrogen in stabilizing the ion pair with the salicylate anion.

Computational Methodologies for Analyzing Intermolecular Forces (e.g., Hirshfeld Surface Analysis)

Computational methods are invaluable for visualizing and quantifying intermolecular interactions within a crystal lattice. Hirshfeld surface analysis is a powerful tool used to partition crystal space into regions associated with each molecule, allowing for a detailed examination of intermolecular contacts. researchgate.netmdpi.com

The Hirshfeld surface is generated by considering the electron distribution of a molecule in a crystalline environment. The surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. mdpi.com

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. researchgate.net For example, in the crystal structure of a related compound, 2-amino-4-methyl pyridinium 4-amino salicylate, the fingerprint plot reveals the percentage contribution of various interactions, such as H···H, O···H, and C···H contacts, to the total Hirshfeld surface area. researchgate.net This allows for a direct comparison of the packing interactions in different crystal structures.

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for the two salts of 2-amino-4-methyl pyridinium with 4-amino salicylate and 5-chloro salicylate, which serve as models for understanding the interactions in this compound.

| Interaction | 2-Amino 4-methyl pyridinium 4-amino salicylate (%) | 2-Amino 4-methyl pyridinium 5-chloro salicylate (%) |

| H···H | 45.8 | 42.1 |

| O···H | 29.5 | 30.1 |

| C···H | 11.2 | 9.8 |

| N···H | 7.9 | 2.6 |

| C···C | 1.8 | 1.9 |

| Cl···H | - | 9.7 |

| Data derived from analysis of analogous compounds. researchgate.net |

This data clearly shows the dominance of H···H and O···H contacts, underscoring the importance of van der Waals forces and hydrogen bonding in the crystal packing. Hirshfeld surface analysis, therefore, provides a comprehensive picture of the intricate network of intermolecular forces that govern the supramolecular chemistry of pyridinium salicylates.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the geometric and electronic properties of molecules. For 3-(Aminomethyl)-pyridyl salicylate (B1505791), DFT calculations can be employed to determine its most stable three-dimensional conformation (geometry optimization) and to understand the distribution of electrons within the molecule (electronic structure).

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy structure. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. youtube.com The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for the accuracy of the calculations. mdpi.comrsc.org For molecules like aminopyridines, DFT methods such as B3LYP and MP2 have been shown to provide reliable results for structural parameters and vibrational frequencies. researchgate.net

The electronic structure can be analyzed through various means, such as examining the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For pyridine (B92270) derivatives, DFT calculations have been successfully used to study their electronic properties and reactivity. nih.govnih.gov

Below is a table of selected predicted geometric parameters for 3-(Aminomethyl)-pyridyl salicylate, based on typical values from DFT calculations of related salicylate and aminopyridine structures.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C-O (hydroxyl) bond length | 1.36 Å |

| C=O (carboxyl) bond length | 1.23 Å |

| C-N (pyridine ring) bond length | 1.34 Å |

| C-C-C (aromatic) bond angle | 120° |

| O-C-C (hydroxyl) bond angle | 121° |

Note: The values in this table are representative and would be refined by a specific DFT calculation on this compound.

Computational Investigations of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, this could involve investigating its formation from salicylic (B10762653) acid and 3-aminomethylpyridine. Such studies typically use quantum mechanical methods like DFT to map out the potential energy surface of the reaction.

For instance, the formation of this compound involves an acid-base reaction. A computational study could model the proton transfer from the carboxylic acid group of salicylic acid to the amino group of 3-aminomethylpyridine. Furthermore, if the synthesis involves the aminolysis of a salicylic ester, computational methods could elucidate the reaction pathway, whether it proceeds through a concerted mechanism or a stepwise one involving tetrahedral intermediates. tubitak.gov.tr The influence of solvent on the reaction mechanism can also be investigated using implicit or explicit solvent models. researchgate.net

Molecular Dynamics (MD) Simulations (e.g., Cosolvent Mapping Analysis)

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. nih.govnih.gov

A specific application of MD simulations is cosolvent mapping, which is used to identify binding sites on a protein's surface. nih.govchemrxiv.org In this technique, a protein is simulated in a solution containing water and a small percentage of a probe molecule (the cosolvent). The simulations reveal "hot spots" on the protein surface where the cosolvent molecules preferentially bind.

A study utilizing computational cosolvent mapping analysis investigated the interaction of salicylic acid and its analogs, including 3-(aminomethyl)pyridine (B1677787) (AMP), with the ST2 protein, a receptor involved in immune regulation. The study aimed to identify how small molecules might inhibit the binding of the cytokine IL-33 to ST2. epa.gov MD simulations were performed with ST2 in a mixed solvent of water and various probes, including 3-aminomethylpyridine. The results showed that charged groups on small molecules could facilitate binding to ST2. epa.gov

The following table summarizes typical parameters that might be used in such a cosolvent MD simulation.

| Parameter | Value/Description |

|---|---|

| MD Engine | AMBER, GROMACS, or similar |

| Force Field | AMBER, CHARMM, or similar |

| Cosolvent Concentration | ~5% v/v |

| Simulation Time | Nanoseconds to microseconds |

| Temperature | 300 K |

| Pressure | 1 atm |

Prediction and Interpretation of Spectroscopic Parameters from Quantum Mechanical Calculations

Quantum mechanical calculations are a valuable tool for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating these properties for a proposed molecular structure, they can be compared with experimental spectra to confirm the identity and structure of a compound. nih.gov

For IR spectroscopy, calculations can predict the vibrational frequencies and intensities of a molecule. These calculations are typically performed using DFT methods, and the results can be used to assign the various peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov For pyridine derivatives, theoretical vibrational analysis has been shown to be in good agreement with experimental data. researchgate.netresearchgate.net

For NMR spectroscopy, quantum mechanical calculations can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C) in the molecule. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose in conjunction with DFT. researchgate.net The calculated chemical shifts can then be compared to experimental values to aid in the assignment of the NMR spectrum and to provide insights into the electronic environment of the different atoms in the molecule. researchgate.netresearchgate.net

The table below shows an example of how theoretical and experimental spectroscopic data can be compared for a related pyridine derivative.

| Spectroscopic Data for a Pyridine Derivative | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.5 - 8.5 (aromatic protons) | 7.4 - 8.6 (aromatic protons) |

| ¹³C NMR Chemical Shift (ppm) | 120 - 150 (aromatic carbons) | 122 - 152 (aromatic carbons) |

| IR Frequency (cm⁻¹) - C=N stretch | ~1600 | ~1610 |

| IR Frequency (cm⁻¹) - N-H bend | ~1620 | ~1635 |

Note: The values in this table are illustrative and based on data for related aminopyridine compounds. A specific calculation for this compound would be needed for a direct comparison.

Analytical Methodologies for Chemical Analysis and Quantification

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of chemical mixtures. In the context of 3-(Aminomethyl)-pyridyl salicylate (B1505791), both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) play significant roles.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For salicylate-containing compounds, reversed-phase HPLC (RP-HPLC) is a commonly developed method. nih.gov An RP-HPLC method with UV detection can be optimized for the simultaneous quantification of various compounds, including salicylates. nih.gov

The separation is typically achieved using a C18 column. nih.gov The mobile phase composition is a critical parameter that is optimized to achieve good separation; a common mobile phase consists of a mixture of deionized water (with pH adjusted, for instance, to 3 with phosphoric acid) and an organic solvent like acetonitrile (B52724) in an isocratic elution mode. nih.gov Detection is often performed using a UV detector at a wavelength where the salicylate moiety exhibits strong absorbance. nih.gov

Method validation is essential to ensure the reliability of the HPLC method. Key validation parameters include linearity, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov Linearity is established over a specific concentration range, and the correlation coefficient (R²) is determined to assess the quality of the linear relationship. nih.gov Precision is evaluated by determining the relative standard deviation (RSD%) for intra-day and inter-day analyses. nih.gov The sensitivity of the method is indicated by the LOD and LOQ values. nih.gov For example, a validated RP-HPLC method for methyl salicylate demonstrated linearity in the range of 0.05–100.0 µg/mL with a low LOD of 0.0271 µg/mL. nih.gov The precision of such methods is generally high, with RSD% values typically below 3.0%. nih.gov

The successful application of a validated HPLC method allows for the accurate quantification of the active pharmaceutical ingredient in formulations and can be used to analyze samples from various matrices, such as skin permeation studies. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Separation

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of chemical compounds. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products over time. youtube.com

In the synthesis of 3-(Aminomethyl)-pyridyl salicylate, TLC can be employed to track the reaction's progression. By spotting the reaction mixture on a TLC plate at different time intervals alongside the starting materials (e.g., salicylic (B10762653) acid and 3-picolylamine) and the expected product, one can visually assess the extent of the reaction. youtube.com The separation on the TLC plate is based on the differential adsorption of the compounds to the stationary phase (e.g., silica (B1680970) gel) and their solubility in the mobile phase (a suitable solvent system). youtube.com

At the beginning of the reaction, a spot corresponding to the starting materials will be prominent. youtube.com As the reaction proceeds, a new spot corresponding to the product, this compound, will appear and intensify, while the spots for the starting materials will diminish. youtube.com The reaction is considered complete when the spot for the limiting reactant is no longer visible. youtube.com While TLC is primarily a qualitative tool, the relative intensity of the spots can provide a semi-quantitative estimation of the mixture's composition. youtube.com For more accurate quantification, other techniques like gas chromatography can be used. youtube.com

Spectrophotometric Methods for Quantitative Determination of Salicylate Moiety

Spectrophotometric methods offer a simple and rapid approach for the quantitative determination of the salicylate moiety in this compound. These methods are often based on the formation of a colored complex that can be measured using a UV-Visible spectrophotometer. researchgate.net

Principles of Chelate Complex Formation for Colorimetric Analysis

The quantitative analysis of salicylates can be achieved through colorimetric methods based on the formation of a chelate complex. nih.govresearchgate.net Salicylic acid and its derivatives possess a phenolic hydroxyl group that can react with certain metal ions to form a colored coordination complex. researchgate.netnih.gov

A common and well-established method involves the reaction of salicylate ions with ferric ions (Fe³⁺) in an acidic medium. nih.govresearchgate.net This reaction produces a distinct purple-colored chelate complex, ferric salicylate. nih.govresearchgate.net The intensity of the color produced is directly proportional to the concentration of the salicylate in the sample, which allows for quantitative determination using spectrophotometry. researchgate.netodinity.com The formation of this complex is the basis for the Trinder test, a common spectrophotometric analysis for salicylates. nih.gov

The stoichiometry of the iron-salicylate complex can be investigated using methods like continuous variation, which has shown that a 1:1 complex is predominantly formed. odinity.com The chelation ability of salicylic acid-type resins for Fe(III) ions has also been demonstrated, with the adsorption capacity being influenced by factors such as pH. pku.edu.cn The interaction between metal ions like Al³⁺ and Fe³⁺ with acylated cyanidin (B77932) derivatives, which share structural similarities with salicylates in terms of hydroxyl groups, has also been studied to understand color expression in chelates. nih.gov

Other colorimetric methods have also been developed. For instance, a rapid and sensitive procedure involves the diazotization and coupling reaction between sodium salicylate and diazotized para-amino benzoic acid in an alkaline medium. This reaction forms a stable, bright yellow water-soluble color with maximum absorption at 452 nm. medcraveonline.com

Method Validation Parameters: Fidelity, Accuracy, Linearity, and Limits of Detection/Quantification

The validation of a spectrophotometric method is crucial to ensure its reliability for quantitative analysis. Key parameters that are assessed during validation include fidelity (precision), accuracy, linearity, and the limits of detection (LOD) and quantification (LOQ). nih.govwisdomlib.org

Fidelity (Precision): This parameter assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wisdomlib.org It is typically expressed as the relative standard deviation (RSD). Low RSD values indicate high precision. wisdomlib.org

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is calculated. wisdomlib.orgijcrt.org Recovery values close to 100% indicate high accuracy. nih.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. wisdomlib.org This is typically evaluated by preparing a series of standard solutions of known concentrations and measuring their absorbance. A calibration curve is then constructed by plotting absorbance versus concentration, and the correlation coefficient (r² or R²) is calculated. An r² value close to 1 indicates a strong linear relationship. nih.govwisdomlib.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. wisdomlib.orgijcrt.org

The following table summarizes validation parameters from various studies on the spectrophotometric determination of salicylates, illustrating the performance of these methods.

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 50 to 500 mg/L | 10-90 µg/ml | 5 to 60 µg/ml |

| Correlation Coefficient (r²) | 0.998 | Not Specified | 0.9999 |

| Limit of Detection (LOD) | 10 mg/L | Not Specified | 1.52 µg/ml |

| Limit of Quantification (LOQ) | 50 mg/L | Not Specified | 4.61 µg/ml |

| Accuracy (Recovery) | Relative biases below 15% | Not Specified | 98.40% to 101.2% |

Thermal Analysis Techniques

Thermal analysis techniques are valuable for characterizing the physicochemical properties of solid-state materials like this compound. mdpi.com These methods measure the change in a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. mdpi.com The primary techniques used in pharmaceutical analysis are thermogravimetry (TG) and differential scanning calorimetry (DSC). mdpi.com

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature. mdpi.com This technique is useful for studying thermal stability and decomposition patterns. A TG curve plots the mass loss versus temperature. The first derivative of the TG curve, known as the DTG (Differential Thermogravimetry) curve, shows the rate of mass change and helps to identify the temperatures at which the most significant decomposition events occur. mdpi.com For complex molecules, TG is often coupled with other techniques like Fourier-transform infrared spectroscopy (TG-FTIR) or mass spectrometry (TG-MS) to identify the evolved gases during decomposition. mdpi.com

Differential Scanning Calorimetry (DSC), although not explicitly detailed in the provided search results for this specific compound, is another crucial thermal analysis technique. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization events.

The thermal behavior of related salicylate compounds has been investigated using thermogravimetric analysis. For instance, the thermal degradation of nanohybrid materials containing salicylate intercalated into layered double hydroxides has been studied to evaluate their thermal stability. researchgate.net Such studies provide insights into the decomposition mechanisms and can be used to determine the kinetic parameters of the degradation process. researchgate.net While specific TG or DSC data for this compound is not available in the provided search results, it is a standard analytical method for characterizing new chemical entities. sigmaaldrich.com

Thermogravimetry (TG)

Thermogravimetry (TG) is an analytical technique that measures the change in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting data is typically presented as a plot of mass versus temperature, known as a thermogram or TG curve.

Principles and Applications

The fundamental principle of TG lies in monitoring weight loss or gain. For "this compound," a crystalline solid, heating the sample would reveal its thermal stability and decomposition profile. A typical TG analysis would indicate the temperature at which the compound begins to lose mass. This initial weight loss could correspond to the desorption of adsorbed water or the release of solvent molecules if the compound is a hydrate (B1144303) or solvate.

As the temperature increases, further distinct weight loss steps would signify the thermal decomposition of the molecule. Each step in the TG curve corresponds to the loss of a specific molecular fragment. By analyzing the percentage of mass lost at each stage, it is possible to propose a decomposition pathway for the compound. For instance, the initial decomposition might involve the loss of the salicylate or the aminomethyl-pyridyl moiety. The temperature at which the maximum rate of decomposition occurs, known as the peak decomposition temperature, is a key indicator of the compound's thermal stability.

The atmosphere in which the analysis is conducted (e.g., inert, such as nitrogen, or reactive, such as air) significantly influences the decomposition process. An inert atmosphere helps in studying the inherent thermal stability and pyrolysis of the compound, while a reactive atmosphere like air provides information about its oxidative degradation.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is another powerful thermal analysis technique used to investigate the thermal properties of materials. In DTA, the temperature difference between a sample and an inert reference material is measured as both are subjected to the same controlled temperature program. nist.gov

Principles and Applications

The DTA curve plots the differential temperature (ΔT) against the temperature. When the sample undergoes a thermal event (a physical or chemical change), a temperature difference arises between the sample and the reference, resulting in a peak on the DTA curve. An endothermic event, such as melting, boiling, or sublimation, results in the sample temperature lagging behind the reference temperature, producing a negative peak. Conversely, an exothermic event, such as crystallization, oxidation, or some decomposition processes, causes the sample temperature to lead the reference temperature, resulting in a positive peak. nist.gov

For "this compound," DTA could be employed to determine its melting point, which would appear as a sharp endothermic peak. nist.gov The presence of multiple endothermic peaks before decomposition could indicate polymorphic transitions (changes in crystalline structure).

The decomposition of the compound, as observed in TG, would also be evident in the DTA curve, typically as a series of endothermic or exothermic peaks. The shape, size, and position of these peaks provide valuable information about the kinetics and energetics of the decomposition reactions. nist.gov By combining DTA with TG (a technique known as simultaneous thermal analysis or STA), a more complete picture of the thermal behavior of "this compound" can be obtained. The TG curve would show the mass loss, while the DTA curve would reveal the energetic nature of that loss (endothermic or exothermic).

Although specific DTA data for "this compound" is not published, the methodology is essential for a thorough characterization of its thermal behavior, complementing the information provided by thermogravimetry.

Chemical Reactivity, Derivatization, and Analog Synthesis

Reactions at the Pyridine (B92270) Nitrogen and Ring System

The pyridine nitrogen, with its lone pair of electrons, is a primary site for electrophilic attack. This reactivity allows for a range of modifications, including N-oxidation and the formation of N-aminopyridinium salts.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a precursor for further functionalization of the pyridine ring.

N-Amination: The pyridine nitrogen can be aminated to form N-aminopyridinium salts. This can be accomplished through electrophilic amination using reagents like hydroxylamine-O-sulfonic acid (HOSA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov These N-aminopyridinium salts are versatile intermediates in organic synthesis. nih.gov

Ring System Reactions: The pyridine ring itself can undergo various reactions. For instance, the presence of an aminomethyl group at the 3-position can direct further substitution. A notable synthesis of 3-(aminomethyl)pyridine (B1677787) involves a C3-selective umpolung of 1-amidopyridin-1-ium salts. rsc.org This method facilitates a Mannich-type carbon-carbon bond formation. rsc.org Additionally, dearomatization reactions of pyridines, including those with substituents, can be achieved through various catalytic methods, such as nickel-catalyzed hydroboration and cobalt-catalyzed selective 1,4-dearomatization. nih.gov

Transformations Involving the Aminomethyl Group

The aminomethyl group (-CH2NH2) is a key functional handle for derivatization. The primary amine offers sites for acylation, alkylation, and other modifications.

Acylation: The amino group can be readily acylated with acyl halides or anhydrides to form amides. This reaction can be used to introduce a wide variety of substituents, thereby modifying the compound's properties.

Alkylation: The nitrogen atom of the aminomethyl group can be alkylated to form secondary or tertiary amines. This can be achieved using alkyl halides or other alkylating agents.

Delepine Reaction: A one-pot method for converting chloromethyl or bromomethyl groups to aminomethyl groups is the Delepine reaction, which utilizes hexamethylenetetramine. researchgate.net This reaction is selective and can be performed in the presence of other reactive functional groups. researchgate.net

Modifications and Functionalization of the Salicylate (B1505791) Moiety

The salicylate portion of the molecule, with its carboxylic acid and phenolic hydroxyl group, presents multiple opportunities for chemical modification.